molecular formula C23H25N5O4S2 B14141495 (4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone CAS No. 1169973-79-8

(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone

Cat. No.: B14141495
CAS No.: 1169973-79-8
M. Wt: 499.6 g/mol
InChI Key: BJJTUDDAMRJQNA-UHFFFAOYSA-N
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Description

The compound (4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone is a complex organic molecule that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound contains multiple functional groups, including a benzo[d]thiazole ring, a piperazine ring, a morpholine ring, and a nitrophenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole ring, followed by the introduction of the methylthio group. The piperazine ring is then synthesized and attached to the benzo[d]thiazole moiety. Subsequently, the morpholine ring is introduced, and the final step involves the attachment of the nitrophenyl group to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound (4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

The compound (4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity.

Properties

CAS No.

1169973-79-8

Molecular Formula

C23H25N5O4S2

Molecular Weight

499.6 g/mol

IUPAC Name

[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-morpholin-4-yl-3-nitrophenyl)methanone

InChI

InChI=1S/C23H25N5O4S2/c1-33-17-3-4-18-21(15-17)34-23(24-18)27-8-6-26(7-9-27)22(29)16-2-5-19(20(14-16)28(30)31)25-10-12-32-13-11-25/h2-5,14-15H,6-13H2,1H3

InChI Key

BJJTUDDAMRJQNA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)N5CCOCC5)[N+](=O)[O-]

Origin of Product

United States

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